molecular formula C9H12ClNO3S B15256256 N-[4-(2-chloro-1-hydroxyethyl)phenyl]methanesulfonamide

N-[4-(2-chloro-1-hydroxyethyl)phenyl]methanesulfonamide

Cat. No.: B15256256
M. Wt: 249.72 g/mol
InChI Key: UMJVCKLQCMEZSH-UHFFFAOYSA-N
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Description

Chemical Identity N-[4-(2-Chloro-1-hydroxyethyl)phenyl]methanesulfonamide (CAS No. 187831-22-7) is a sulfonamide derivative characterized by a methanesulfonamide group (-SO₂NH₂CH₃) attached to a para-substituted phenyl ring. The phenyl ring is further modified with a 2-chloro-1-hydroxyethyl moiety. Its molecular formula is C₉H₁₂ClNO₃S, with a molecular weight of 249.71 g/mol . The compound exists in enantiomeric forms: the (1S)-configured isomer (CAS 187831-22-7) and the (1R)-configured enantiomer (CAS 157023-58-0) .

Synthesis and Structural Features
The compound is synthesized via nucleophilic substitution or coupling reactions involving methanesulfonamide precursors and halogenated phenyl intermediates. For example, similar compounds in and utilize epoxide ring-opening or ethyl linker modifications to introduce stereospecific hydroxy groups. The chloro-hydroxyethyl substituent likely influences solubility, hydrogen-bonding capacity, and metabolic stability compared to simpler sulfonamides.

Properties

IUPAC Name

N-[4-(2-chloro-1-hydroxyethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO3S/c1-15(13,14)11-8-4-2-7(3-5-8)9(12)6-10/h2-5,9,11-12H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJVCKLQCMEZSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C(CCl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-chloro-1-hydroxyethyl)phenyl]methanesulfonamide typically involves the reaction of 4-(2-chloro-1-hydroxyethyl)aniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include maintaining a low temperature to control the exothermic nature of the reaction and to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-chloro-1-hydroxyethyl)phenyl]methanesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to convert the chloro group to a different functional group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the chloro group with an amine can produce an amine derivative of the original compound.

Scientific Research Applications

N-[4-(2-chloro-1-hydroxyethyl)phenyl]-N-methylmethanesulfonamide and N-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}methanesulfonamide are two distinct chemical compounds with related but different applications, primarily in pharmaceutical research and biochemical studies.

N-[4-(2-chloro-1-hydroxyethyl)phenyl]-N-methylmethanesulfonamide
This compound, with the molecular formula C10H14ClNO3SC_{10}H_{14}ClNO_3S and a molecular weight of approximately 263.74 g/mol, includes a chlorinated hydroxyethyl group attached to a phenyl ring and a methanesulfonamide group.

  • Potential Applications: It is used in pharmaceutical research and as a biochemical tool.
  • Biological Activity: Research indicates it may possess antimicrobial properties, potentially useful in developing new antibacterial agents by inhibiting bacterial dihydropteroate synthase.
  • Interaction Studies: These studies focus on its binding affinity to biological targets such as enzymes and receptors, with preliminary research suggesting it may interact with bacterial enzymes, inhibiting their function and demonstrating antibacterial activity.

N-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}methanesulfonamide
This compound has a molecular formula of C9H12ClNO3SC_9H_{12}ClNO_3S and a molecular weight of 249.71 .

  • Applications: It is used for proteomics research .
  • Metabolic Disorders: It is related to cyclic amine phenyl 3 adrenergic receptor agonists useful for treating metabolic disorders, including insulin resistance, hyperglycemia, atherosclerosis, gastrointestinal disorders, neurogenetic inflammation, glaucoma, ocular hypertension, and frequent urination .
  • Treatment of Type II Diabetes: It is particularly useful in the treatment or inhibition of type II diabetes .
  • Antiobesity Agents: Potent and selective 3 agonists may be potentially useful antiobesity agents .
  • ** minimizing side effects:** Low levels or lack of 1 and 2-agonistic properties will minimize or eliminate the adverse side effects that are associated with 1 and 2 agonistic activities, i.e. increased heart rate, and muscle tremor, respectively .

Reactions
The reactivity of N-[4-(2-chloro-1-hydroxyethyl)phenyl]-N-methylmethanesulfonamide is attributed to its chloro and hydroxy groups, which can participate in nucleophilic substitution reactions. The sulfonamide moiety can also engage in reactions typical of sulfonamides, such as acylation or hydrolysis under acidic or basic conditions.

Mechanism of Action

The mechanism of action of N-[4-(2-chloro-1-hydroxyethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Pharmacological Agents
Compound Name Key Structural Features Biological Activity/Application Key Differences
N-[4-(2-Chloro-1-hydroxyethyl)phenyl]methanesulfonamide (Target Compound) - Methanesulfonamide
- 2-Chloro-1-hydroxyethyl-phenyl substituent
Not explicitly reported; structural similarity to NMDA receptor inhibitors and antiarrhythmics . Unique chloro-hydroxyethyl group; stereospecificity (S/R) .
Sulfentrazone Metabolites (HMS, DMS) - Methanesulfonamide
- Dichlorophenyl-triazolone substituent
Metabolites of the herbicide sulfentrazone; involved in plant toxicity and environmental persistence. Bulkier triazolone group; lacks hydroxyl moiety, impacting biodegradability.
Antiarrhythmic Agent (PMID 2319556) - Methanesulfonamide
- Hydroxypropoxy-imidazole-phenyl substituent
Class II/III antiarrhythmic activity; targets cardiac ion channels. Extended propoxy-imidazole chain enhances receptor affinity; higher molecular weight.
EU-93-94 (NMDA Receptor Inhibitor) - Methanesulfonamide
- Piperazine-dichlorophenyl substituent
NMDA receptor subunit 2B-selective inhibitor; potential neuroprotective applications. Piperazine ring improves blood-brain barrier penetration; lacks chloro-hydroxyethyl.
N-(4-(Aminomethyl)phenyl)methanesulfonamide HCl - Methanesulfonamide
- Aminomethyl-phenyl substituent
Pharmaceutical intermediate; used in synthesis of bioactive molecules. Aminomethyl group increases reactivity for coupling; no halogen or hydroxyl groups.
Physicochemical and Pharmacokinetic Comparisons
Property Target Compound Sulfentrazone HMS Antiarrhythmic Agent EU-93-94
Molecular Weight 249.71 412.23 ~450 (estimated) 469.37
LogP (Predicted) 1.8–2.2 3.5 2.9–3.5 3.1
Hydrogen Bond Donors 2 1 3 2
Key Functional Groups -OH, -Cl -CF₃, -Cl -OH, -OCH₃, -imidazole -OCH₃, -piperazine

Key Observations :

  • Stereochemistry (S vs. R enantiomers) may critically influence receptor binding. For example, EU-93-94’s (S)-configured hydroxypropoxy chain is essential for NMDA receptor selectivity .
  • Antiarrhythmic agents with imidazole or piperazine substituents exhibit higher molecular weights but improved target engagement due to extended pharmacophores .

Biological Activity

N-[4-(2-chloro-1-hydroxyethyl)phenyl]methanesulfonamide, a compound belonging to the sulfonamide class, has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : CHClNOS
  • Molecular Weight : Approximately 249.71 g/mol
  • Functional Groups : Contains a chloroethyl group, a phenyl ring, and a methanesulfonamide moiety.

The structural features of this compound are crucial for its biological activity. The chloro group enhances reactivity through nucleophilic substitution, while the hydroxyl group may facilitate hydrogen bonding with biological targets.

This compound is hypothesized to exert its biological effects primarily through:

  • Inhibition of Folate Synthesis : Similar to other sulfonamides, it may interfere with bacterial folate metabolism by inhibiting dihydropteroate synthase, a key enzyme in folate biosynthesis. This leads to bacterial growth inhibition.
  • Binding Affinity : Interaction studies indicate that the compound has significant binding affinity to various enzymes and receptors involved in metabolic processes.

Antimicrobial Properties

Research indicates that this compound exhibits:

  • Antibacterial Activity : Effective against a range of bacterial strains by disrupting folate synthesis pathways.
  • Antifungal Activity : Preliminary studies suggest potential efficacy against certain fungal infections, although detailed investigations are required.

Anti-inflammatory Effects

The compound's structure allows it to potentially modulate inflammatory pathways. Initial findings suggest that it may reduce inflammation through inhibition of specific inflammatory mediators, although further studies are necessary to elucidate these mechanisms fully .

In Vitro Studies

Several in vitro studies have been conducted to assess the biological activity of this compound:

Study FocusFindings
Antibacterial ActivityDemonstrated significant inhibition of bacterial growth in various strains.
Enzyme InteractionShowed binding affinity to dihydropteroate synthase, confirming its potential as an antibacterial agent.
CytotoxicityInitial tests indicated low cytotoxicity in mammalian cells, suggesting a favorable safety profile for further development.

In Vivo Studies

While in vitro studies provide valuable insights, in vivo assessments remain limited. Future research should focus on animal models to evaluate the pharmacokinetics and therapeutic efficacy of the compound.

Q & A

Q. What are the key synthetic routes for N-[4-(2-chloro-1-hydroxyethyl)phenyl]methanesulfonamide, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves sulfonylation of a substituted aniline precursor. A common approach includes:

  • Step 1: Reacting 4-(2-chloro-1-hydroxyethyl)aniline with methanesulfonyl chloride under basic conditions (e.g., triethylamine) to form the sulfonamide bond.
  • Step 2: Purification via column chromatography or recrystallization to isolate the product . Reaction optimization (e.g., temperature, solvent polarity) is critical to avoid side reactions, such as over-sulfonylation or decomposition of the hydroxyethyl group. For example, lower temperatures (0–5°C) improve selectivity during sulfonylation .
ParameterOptimal ConditionImpact on Yield/Purity
SolventDichloromethane/THFEnhances solubility
BaseTriethylamineNeutralizes HCl byproduct
Temperature0–25°CMinimizes degradation

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer: Structural elucidation relies on:

  • NMR Spectroscopy: 1^1H and 13^{13}C NMR confirm the hydroxyethyl group (δ ~4.2 ppm for -CH2_2OH) and sulfonamide linkage (δ ~3.0 ppm for -SO2_2CH3_3) .
  • Mass Spectrometry (HRMS): Validates molecular weight (C9_9H12_{12}ClNO3_3S, [M+H]+^+ expected m/z 250.03) .
  • HPLC-PDA: Assesses purity (>98%) and detects impurities (e.g., unreacted aniline) . Challenges include distinguishing stereoisomers (if present) via chiral chromatography or X-ray crystallography .

Advanced Research Questions

Q. How does the 2-chloro-1-hydroxyethyl moiety influence biological target interactions compared to analogs with ethoxy or methyl groups?

Methodological Answer: The hydroxyethyl group enhances hydrogen-bonding potential with target proteins (e.g., enzymes or receptors), while the chlorine atom contributes to electron-withdrawing effects. Comparative studies with analogs (e.g., N-[4-(2-chloroethoxy)phenyl]methanesulfonamide) show:

  • Binding Affinity: Hydroxyethyl improves interactions with polar residues (e.g., serine or tyrosine in active sites) compared to ethoxy groups .
  • Metabolic Stability: The hydroxy group increases susceptibility to phase II metabolism (glucuronidation), reducing in vivo half-life relative to methyl-substituted analogs .
SubstituentTarget Binding (IC50_{50})Metabolic Stability (t1/2_{1/2})
-CH2_2CH2_2OH12 nM (CB2 receptor)2.3 hours
-OCH2_2CH$_345 nM5.8 hours

Q. What factors explain discrepancies in reported biological efficacy across studies?

Methodological Answer: Discrepancies arise from:

  • Assay Variability: Differences in cell lines (e.g., HEK293 vs. CHO-K1) affect receptor expression levels .
  • Metabolite Interference: Metabolites like 3-desmethyl derivatives (via CYP450-mediated oxidation) may exhibit antagonistic effects, altering observed activity .
  • Purity Artifacts: Impurities ≥2% (e.g., residual solvents) can modulate off-target effects . Mitigation strategies include standardizing assay protocols and conducting metabolite profiling early in studies .

Q. How can computational modeling guide the optimization of this compound for selective target engagement?

Methodological Answer: Density functional theory (DFT) and molecular docking predict:

  • Electrostatic Potential: The sulfonamide group acts as a hydrogen-bond acceptor, favoring interactions with catalytic lysine residues in kinases .
  • Steric Effects: Chlorine at the 2-position reduces steric hindrance compared to bulkier substituents, enhancing fit into hydrophobic pockets . Validation requires synthesizing derivatives (e.g., replacing -OH with -F) and testing via surface plasmon resonance (SPR) .

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